molecular formula C10H9ClO3 B1455298 Ethyl 2-chloro-6-formylbenzoate CAS No. 1049677-64-6

Ethyl 2-chloro-6-formylbenzoate

Cat. No. B1455298
M. Wt: 212.63 g/mol
InChI Key: WREPGMMEKDOQIQ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-formylbenzoate is a chemical compound that belongs to the class of esters. It has a molecular formula of C10H9ClO3 and a molecular weight of 212.63 .


Physical And Chemical Properties Analysis

Ethyl 2-chloro-6-formylbenzoate is a solid compound . It should be stored in a sealed container in a dry environment, preferably in a freezer under -20°C . The boiling point of this compound is not specified .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

Ethyl 2-chloro-6-formylbenzoate is used in the synthesis of various heterocyclic compounds. For example, it has been utilized in the preparation of 2-substituted 3-chlorobenzaldehydes and 6-chloro-2-formylbenzoic acid esters. These compounds are significant for their potential applications in medicinal chemistry and material science (Aksjonova et al., 2012).

2. Organic Synthesis Intermediate

This chemical serves as an intermediate in organic synthesis processes. For instance, it's involved in the synthesis of 2-Chloro-6-chloromethylbenzothiazole through a series of reactions starting from ethyl 4-aminobenzonic. The resulting compound's structure is confirmed by NMR spectrum analysis, demonstrating its utility in complex organic synthesis (Zheng-hong, 2009).

3. Facilitating Chemical Transformations

It plays a crucial role in facilitating various chemical transformations. For example, in the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines, Ethyl 2-chloro-6-formylbenzoate, through its derivatives, enables Lewis acid-mediated cyclizations, highlighting its versatility in chemical synthesis (Katritzky et al., 2001).

4. Synthesis of Aromatic Compounds

It is instrumental in synthesizing aromatic compounds such as 3,5-Dichloro-6-ethyl-2,4-dihydroxybenzoic acid. This process showcases its importance in producing polysubstituted aromatic carboxylic acids, which have applications in various areas, including pharmaceuticals (Alexy & Scharf, 1991).

5. Crystallography and Material Science

In the field of crystallography and material science, Ethyl 2-chloro-6-formylbenzoate is used to study crystal-to-crystal transformations and halogen bonding contacts in racemic 2,6-di-O-(p-halobenzoyl)-myo-inositol 1,3,5-orthoformates. This research contributes to understanding crystal structures and their transformations, essential for material science applications (Gonnade et al., 2008).

Safety And Hazards

The compound is labeled with a warning signal word . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statement is H302, which means it is harmful if swallowed .

properties

IUPAC Name

ethyl 2-chloro-6-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)9-7(6-12)4-3-5-8(9)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREPGMMEKDOQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705321
Record name Ethyl 2-chloro-6-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-6-formylbenzoate

CAS RN

1049677-64-6
Record name Ethyl 2-chloro-6-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Aksjonova, S Belyakov, E Liepinsh, A Boman… - …, 2012 - thieme-connect.com
2-Substituted 3-chlorobenzaldehydes were prepared from the corresponding 2-(3-chlorophenyl)-1,3-dioxolanes using an ortho-lithiation strategy. The 6-chloro-2-formylbenzamide …
Number of citations: 5 www.thieme-connect.com

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